5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1394346-24-7
VCID: VC16220205
InChI: InChI=1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3/t6-/m1/s1
SMILES:
Molecular Formula: C13H8BrCl2FN2O3
Molecular Weight: 410.0 g/mol

5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine

CAS No.: 1394346-24-7

Cat. No.: VC16220205

Molecular Formula: C13H8BrCl2FN2O3

Molecular Weight: 410.0 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine - 1394346-24-7

Specification

CAS No. 1394346-24-7
Molecular Formula C13H8BrCl2FN2O3
Molecular Weight 410.0 g/mol
IUPAC Name 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Standard InChI InChI=1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3/t6-/m1/s1
Standard InChI Key QEOIXKVEGKNSPD-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-]
Canonical SMILES CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

  • Position 2: A nitro group (-NO₂), which confers electrophilic reactivity.

  • Position 3: An ethoxy group linked to a chiral (1R)-1-(2,6-dichloro-3-fluorophenyl) moiety, introducing steric and electronic complexity.

  • Position 5: A bromine atom, enhancing halogen bonding potential .

The (R)-configuration at the ethoxy-linked carbon is critical for its stereospecific interactions in biological systems .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number1394346-24-7
Molecular FormulaC₁₃H₈BrCl₂FN₂O₃
Molecular Weight410.026 g/mol
SMILES NotationBrC=1C=C(C(=NC₁)N+[O-])OC@HC₁=C(C(=CC=C₁Cl)F)Cl

Stereochemical Considerations

The (R)-enantiomer is preferentially utilized in drug development due to its compatibility with biological targets. Computational models suggest that the 2,6-dichloro-3-fluorophenyl group induces a 120° dihedral angle with the pyridine ring, optimizing binding pocket interactions .

Physicochemical Properties

Spectral Characteristics

  • UV-Vis: λₘₐₓ = 274 nm (π→π* transition of the nitro group).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45–7.38 (m, 2H, aryl-H), 5.12 (q, J = 6.4 Hz, 1H, chiral CH) .

Table 2: Thermal Properties of Analogous Compounds

CompoundMelting Point (°C)Boiling Point (°C)
Amine derivative (CAS 877399-00-3)107–111423.4 (predicted)
Nitro derivative (CAS 1394346-24-7)Not reportedNot reported

Synthetic Pathways and Applications

Role in Pharmaceutical Synthesis

This nitro compound is a key intermediate in the synthesis of crizotinib (Xalkori®), an ALK/ROS1 inhibitor used in non-small cell lung cancer. The nitro group facilitates subsequent reduction to the primary amine, which is then functionalized into the final drug molecule .

Industrial Synthesis

A typical route involves:

  • Bromination: 3-hydroxypyridine is brominated at position 5 using PBr₃.

  • Etherification: The hydroxyl group at position 3 reacts with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol under Mitsunobu conditions.

  • Nitration: Introduction of the nitro group at position 2 using HNO₃/H₂SO₄ .

Biological and Industrial Relevance

Material Science Applications

The compound’s halogen-rich structure has been explored in:

  • Polymer Additives: Enhancing flame retardancy in polycarbonates.

  • Liquid Crystals: Modifying mesophase behavior in display technologies .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to improve yield beyond the current 65% .

  • Nitro Group Utilization: Exploring photolabile protections for targeted drug delivery.

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